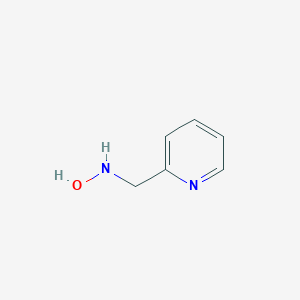

N-(Pyridin-2-ylmethyl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Pyridin-2-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a hydroxylamine group attached to a pyridine ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemodivergent Synthesis: One method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions.

One-Pot Synthesis: Another approach is a one-pot, palladium-catalyzed, microwave-assisted reaction.

Industrial Production Methods: Industrial production methods for N-(Pyridin-2-ylmethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(Pyridin-2-ylmethyl)hydroxylamine can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

Reduction: The compound can be reduced to form corresponding amines under suitable conditions.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: TBHP, iodine.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Oxidation: Corresponding nitroso or nitro compounds.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

N-(Pyridin-2-ylmethyl)hydroxylamine and its derivatives are being investigated as potential drug candidates. The compound's structural features allow it to interact with various biological targets, making it a promising pharmacophore in the development of new therapeutic agents. For instance, derivatives of this compound have shown significant biological activities, including enzyme inhibition and anticancer properties. Research indicates that these derivatives can act as selective inhibitors for targets like the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Case Study: EGFR Inhibitors

A notable study reported the discovery of a selective EGFR inhibitor that incorporates a hydroxylamine moiety similar to this compound. This compound exhibited high brain penetration and potent activity against osimertinib-resistant cell lines, suggesting its potential as a treatment for non-small-cell lung cancer (NSCLC). The compound demonstrated excellent pharmacokinetic properties, including good solubility and low toxicity, indicating the viability of hydroxylamine-containing compounds in cancer therapeutics .

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a valuable reagent in organic synthesis. Its hydroxylamine functional group can participate in various reactions, such as oxidation and reduction processes, leading to the formation of nitroso or nitro compounds and amines, respectively . This versatility makes it an essential building block for synthesizing more complex molecules.

Synthetic Pathways

Several synthetic routes have been developed to prepare this compound, emphasizing its role in generating biologically active compounds. The compound can be synthesized through various methods involving different reagents and conditions tailored to achieve desired yields .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to probe biological pathways and understand disease mechanisms better. For example, studies have shown that hydroxylamines can inhibit certain enzymes involved in metabolic pathways, providing insights into their roles in health and disease .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological macromolecules, aiding in elucidating its mechanism of action. These studies are crucial for developing novel therapeutic strategies targeting specific diseases .

Summary of Applications

Wirkmechanismus

The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antifibrotic applications, it inhibits collagen production by interfering with the activity of prolyl 4-hydroxylase . In anticancer research, it acts as a nitric oxide donor, releasing nitric oxide upon irradiation with light, which then induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine moiety and are used in the synthesis of heterocycles.

N-(Quinolin-2-ylmethyl) Substituted Compounds: These compounds have a quinoline ring instead of a pyridine ring and are used in similar applications, such as nitric oxide delivery.

Uniqueness: N-(Pyridin-2-ylmethyl)hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to act as a ligand in catalytic processes and its applications in medicinal chemistry further distinguish it from similar compounds.

Biologische Aktivität

N-(Pyridin-2-ylmethyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. A study highlighted the selective and potent antibacterial activity of compounds containing this structure against Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 2.0 μM (0.41 μg/mL) . Furthermore, moderate activity was observed against antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Micrococcus luteus | 2.0 |

| This compound | Staphylococcus aureus (MRSA) | Moderate |

| This compound | Enterococcus faecalis (VRE) | Moderate |

These findings suggest that the structural features of this compound contribute to its efficacy as an antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

In one study, several derivatives were synthesized and evaluated for their IC50 values against these cell lines. Notably, compounds with IC50 values less than 5 μM were identified as particularly potent .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9b | A549 | < 5 |

| Compound 9d | HCT116 | < 3 |

| Compound 9e | MCF7 | < 3 |

| Compound 9g | PC3 | < 5 |

The results indicate that modifications to the pyridine ring can enhance the anticancer activity of these compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that these compounds may inhibit specific enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a critical role in regulating gene expression . The inhibition of HDACs has been linked to antitumor activity, making these compounds potential candidates for cancer therapy.

Case Studies

Recent studies have explored the use of this compound derivatives in various therapeutic contexts:

- Antibacterial Efficacy : A series of compounds were tested against clinical isolates of MRSA and VRE, showing promising results that could lead to new treatments for resistant bacterial infections.

- Cancer Treatment : In vivo studies demonstrated that certain derivatives exhibited significant antitumor effects in xenograft models, indicating their potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-8-5-6-3-1-2-4-7-6/h1-4,8-9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFERRTQKHANL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.